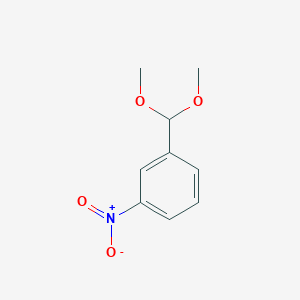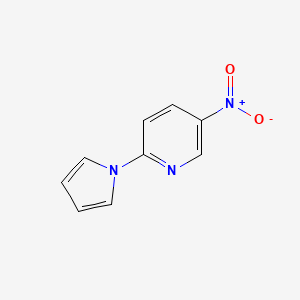
5-nitro-2-(1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
Comprehensive Analysis of "5-nitro-2-(1H-pyrrol-1-yl)pyridine"
The compound this compound is a nitrogen-containing heterocycle that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds with nitro and pyridine functionalities have been synthesized and characterized, indicating the relevance of this class of compounds in current research .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including organocatalytic processes, nucleophilic substitution reactions, and Suzuki reactions . For instance, 5-Pyrrolidin-2-yltetrazole has been used as an organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones, which could be a potential method for introducing nitro groups into pyridine derivatives . Additionally, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine through nucleophilic substitution and Suzuki reactions indicates the versatility of pyridine derivatives in forming complex structures .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, NMR, and mass spectroscopy . For example, the crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was determined and found to be stabilized by various intermolecular interactions, including hydrogen bonding and π interactions . Similarly, the conformational aspects of 5-nitro-2-(2-pyridinylthio)-pyridine were investigated, revealing the relative orientations of the pyridine rings and the influence of substituents on the molecular conformation .
Chemical Reactions Analysis
The reactivity of nitro and pyridine functional groups allows for a variety of chemical transformations. The presence of a nitro group on the pyridine ring can influence the electronic properties of the molecule, as seen in the study of excited states of hydrazo-compounds, where the nitro group plays a significant role in electronic transitions . Additionally, the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds demonstrates the potential for further functionalization of the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted pyridine derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations . Vibrational spectroscopy, including IR and Raman, has been used to analyze the vibrational characteristics of the molecules, which are influenced by inter- and intra-molecular hydrogen bonds . Electronic absorption and emission spectra provide insights into the electronic structure and photophysical properties of these compounds . Additionally, quantum chemical calculations, such as DFT, have been employed to discuss the optimized structure, vibrational spectra, and electronic properties of these molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
5-Nitro-2-(1H-pyrrol-1-yl)pyridine and related compounds are extensively used in chemical synthesis and characterization studies. For instance, Akbari and Bakhte-ei (2013) explored the synthesis and characterization of a bidentate ligand containing the 5-nitro-2-pyridinyl group and its Pd(II) complex. This study highlighted the molecular structure and vibrational spectra of the compound, contributing significantly to our understanding of such complexes' chemical behavior (Akbari & Bakhte-ei, 2013).
Molecular and Structural Analysis
In molecular and structural analysis, compounds like this compound are often subjects of interest. Amato et al. (1989) conducted a detailed X-ray crystal structure, dipole moment, and theoretical molecular orbital study of a related compound, 5-nitro-2-(2-pyridinylthio)-pyridine. These studies provide insights into the conformational aspects of such compounds across different states of matter (Amato et al., 1989).
Applications in Anticancer Research
Significantly, these nitro-pyrrol-pyridine derivatives show promise in anticancer research. Hadiyal et al. (2020) developed a microwave-assisted procedure for synthesizing polysubstituted 4H-Pyran derivatives, including 5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These compounds exhibited potent anticancer activity against various human cancer cell lines, indicating their potential therapeutic applications (Hadiyal et al., 2020).
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of cdc7 kinase inhibitors, which are used as a novel cancer therapy . Therefore, it can be inferred that one of its potential targets could be the Cdc7 kinase.
Mode of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that it may interact with its targets by inhibiting the function of the Cdc7 kinase, thereby affecting cell division and growth.
Biochemical Pathways
Considering its role in the synthesis of cdc7 kinase inhibitors , it can be inferred that it may affect pathways related to cell division and growth.
Result of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that its action may result in the inhibition of cell division and growth, particularly in cancer cells.
Propriétés
IUPAC Name |
5-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKCVWCVBNWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



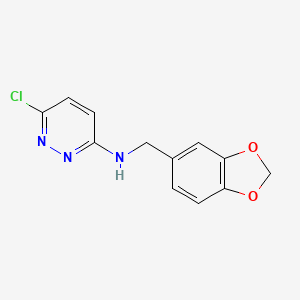
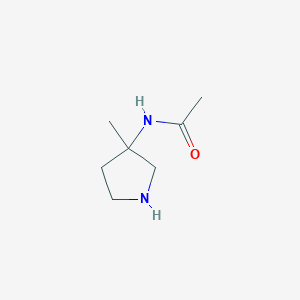
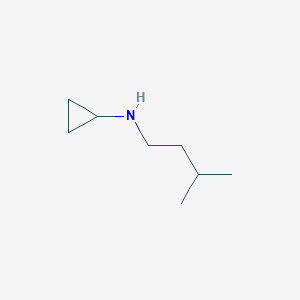
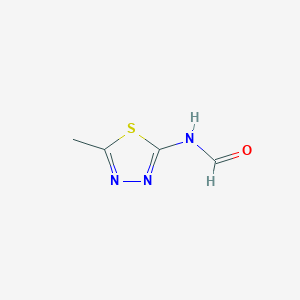

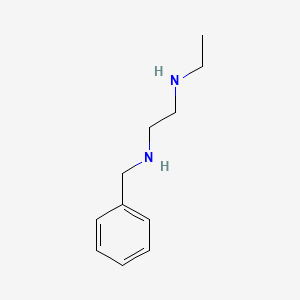
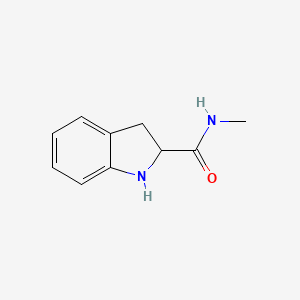

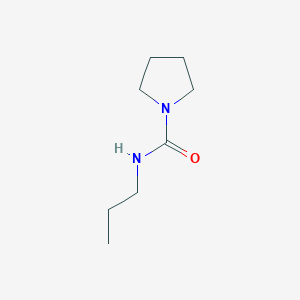

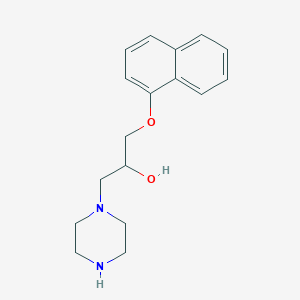
![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)
